An In-depth Technical Guide to the Physicochemical Properties of 2-Allyl-4-methoxyphenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Allyl-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Allyl-4-methoxyphenol, a phenolic compound of interest in various scientific domains. This document collates available data on its fundamental chemical and physical characteristics, outlines general experimental methodologies for their determination, and presents a logical synthesis workflow. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in studies and applications involving this molecule.
Introduction
2-Allyl-4-methoxyphenol, an isomer of the well-known eugenol, is an aromatic organic compound characterized by a phenol ring substituted with an allyl group and a methoxy group. Understanding its physicochemical properties is paramount for its application in chemical synthesis, pharmacological research, and materials science. These properties dictate its behavior in various environments, its reactivity, and its potential for interaction with biological systems. This guide aims to provide a detailed summary of these properties, supported by general experimental protocols and a representative synthesis workflow.
Physicochemical Properties
The physicochemical properties of 2-Allyl-4-methoxyphenol are summarized in the table below. It is important to note that experimental values for this specific isomer can be limited, and some data may be extrapolated from its close isomer, eugenol (4-allyl-2-methoxyphenol). All data should be critically evaluated and experimentally verified for specific applications.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 584-82-7 | [1] |
| Appearance | Oil | |
| Boiling Point | 144-145 °C at 13 Torr | |
| Density | 1.0865 g/cm³ at 16 °C | |
| pKa | 10.78 ± 0.18 (Predicted) | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |
| Computed XLogP3 | 2.6 | [1] |
Experimental Protocols for Physicochemical Property Determination
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
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Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.
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Procedure:
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A small, finely ground sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
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The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting range.
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For accurate measurements, a slow heating rate (1-2 °C per minute) is crucial near the expected melting point.
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Determination of Boiling Point
The boiling point is a fundamental physical property of a liquid.
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Apparatus: Distillation apparatus (including a distillation flask, condenser, receiving flask, and thermometer), heating mantle, boiling chips.
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Procedure:
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The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
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The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
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The liquid is heated, and the temperature is recorded when the vapor temperature remains constant during the distillation process. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.
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Determination of Density
Density is the mass per unit volume of a substance.
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Apparatus: Pycnometer or a calibrated volumetric flask, analytical balance.
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Procedure:
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The mass of the clean, dry pycnometer is accurately determined.
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The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and its mass is measured again.
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The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring its mass.
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The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
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Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent.
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Apparatus: Vials with screw caps, analytical balance, constant temperature shaker or water bath, filtration device (e.g., syringe filter), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
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Procedure:
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An excess amount of the solid or liquid solute is added to a known volume of the solvent in a vial.
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The vial is sealed and agitated in a constant temperature environment until equilibrium is reached (typically 24-48 hours).
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The saturated solution is carefully filtered to remove any undissolved solute.
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The concentration of the solute in the filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound in that solvent at that temperature.
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Logical Workflow: Synthesis of 2-Allyl-4-methoxyphenol
A common and logical route for the synthesis of 2-allylphenols involves the Claisen rearrangement of an allyl aryl ether. The following diagram illustrates a general workflow for the synthesis of 2-Allyl-4-methoxyphenol starting from 4-methoxyphenol.
Conclusion
This technical guide has consolidated the key physicochemical properties of 2-Allyl-4-methoxyphenol and provided an overview of the standard experimental procedures for their determination. The included synthesis workflow, based on established organic chemistry principles, offers a logical pathway for its preparation. It is anticipated that this compilation of data and methodologies will be a valuable asset for researchers and professionals, facilitating further investigation and application of this versatile phenolic compound. For any specific application, it is strongly recommended that the properties listed here are experimentally verified.
